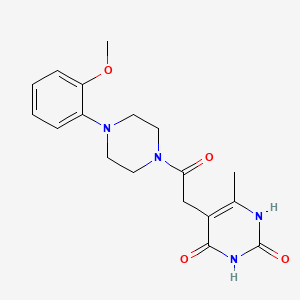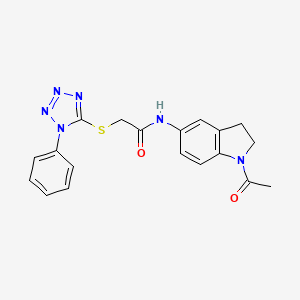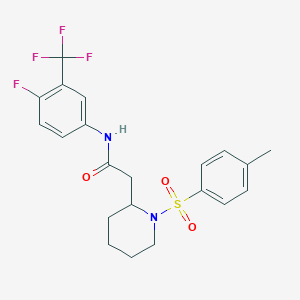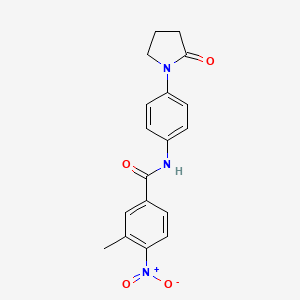
5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperazine and pyrimidine. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring and the pyrimidine ring would likely contribute significantly to the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. Piperazines are known to participate in a variety of reactions, including those involving their nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
Pharmacological Research
The compound’s structure suggests potential activity in the central nervous system (CNS) due to the presence of a piperazine moiety, which is often seen in drugs targeting CNS receptors. It could be used to synthesize analogs for the development of new therapeutic agents, particularly as selective antagonists at D3 receptors . This is significant because the D3 receptor is recognized as a potential therapeutic target for various neurological and psychiatric disorders.
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods. The specific molecular structure allows for the development of sensitive detection methods for related compounds or metabolites in biological samples .
Neuroscience
Given the potential CNS activity, this compound could be used in neuroscience research to study the effects of D3 receptor modulation on behavior and neurological processes. It could also be used to develop animal models of psychiatric disorders for drug testing .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-12-13(17(24)20-18(25)19-12)11-16(23)22-9-7-21(8-10-22)14-5-3-4-6-15(14)26-2/h3-6H,7-11H2,1-2H3,(H2,19,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVOAQZLYTXDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)
![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)

![1-(2-Methoxyethyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2917996.png)

![2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918001.png)
![1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2918002.png)
![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2918007.png)

![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
